molecular formula C19H14ClN5O B10926302 N-(2-chloropyridin-3-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(2-chloropyridin-3-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10926302
M. Wt: 363.8 g/mol
InChI Key: NAUSZFMEJQPARF-UHFFFAOYSA-N
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Description

N~4~-(2-CHLORO-3-PYRIDYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with a 2-chloro-3-pyridyl group, a methyl group, and a phenyl group

Properties

Molecular Formula

C19H14ClN5O

Molecular Weight

363.8 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-1-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H14ClN5O/c1-25-18-14(11-22-25)13(10-16(23-18)12-6-3-2-4-7-12)19(26)24-15-8-5-9-21-17(15)20/h2-11H,1H3,(H,24,26)

InChI Key

NAUSZFMEJQPARF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=C(N=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-CHLORO-3-PYRIDYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of appropriate pyridine derivatives with hydrazine derivatives, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2-CHLORO-3-PYRIDYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N4-(2-CHLORO-3-PYRIDYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biological processes such as cell signaling, gene expression, and metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(2-CHLORO-3-PYRIDYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its combination of a pyrazolo[3,4-b]pyridine core with a 2-chloro-3-pyridyl group, a methyl group, and a phenyl group makes it distinct from other similar compounds.

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